
N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)acetamide, also known as HQMMA, is a chemical compound that has been studied extensively in the field of medicinal chemistry. It is a derivative of quinoline, a heterocyclic compound that is commonly found in many natural products and synthetic drugs. HQMMA has been synthesized using various methods, and its potential applications in scientific research have been explored.
Wirkmechanismus
The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)acetamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in various disease processes. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling and growth.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in laboratory experiments. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of various microorganisms, including bacteria and viruses. In addition, this compound has been shown to have antioxidant properties, which may help protect against oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)acetamide for laboratory experiments is its versatility. It can be synthesized using various methods and can be modified to produce derivatives with different properties. However, one limitation is that this compound can be difficult to synthesize in large quantities, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)acetamide. One area of interest is the development of this compound derivatives with improved pharmacological properties, such as increased potency and selectivity. Another area of interest is the investigation of this compound's potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and viral infections. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on various biological pathways.
Synthesemethoden
N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)acetamide can be synthesized using a variety of methods, including the reaction of 2-hydroxy-3-formylquinoline with m-toluidine in the presence of a reducing agent, such as sodium borohydride. Other methods involve the use of different aldehydes and amines to form the desired product. The synthesis of this compound requires careful attention to reaction conditions, such as temperature, pH, and solvent choice, to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)acetamide has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have antimicrobial, anticancer, and antiviral properties. This compound has also been investigated as a potential therapeutic agent for the treatment of Alzheimer's disease, due to its ability to inhibit the formation of amyloid-beta plaques in the brain.
Eigenschaften
IUPAC Name |
2-methoxy-N-(3-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-14-6-5-8-17(10-14)22(19(23)13-25-2)12-16-11-15-7-3-4-9-18(15)21-20(16)24/h3-11H,12-13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVLREJJMZLVQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

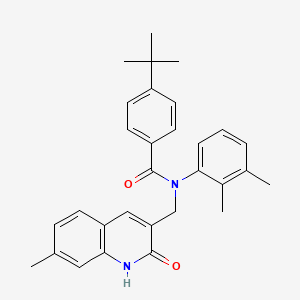
![N-(3-nitrophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7696567.png)

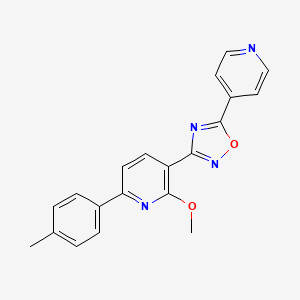

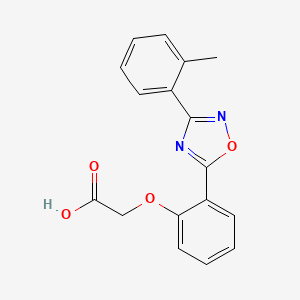
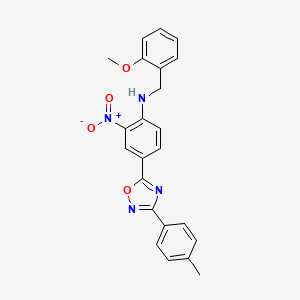
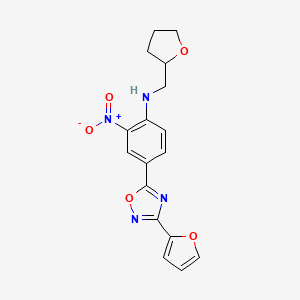
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzenesulfonamide](/img/structure/B7696601.png)
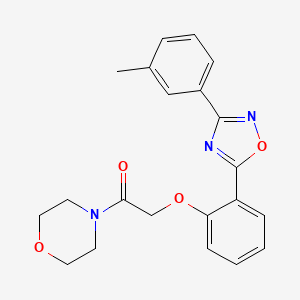
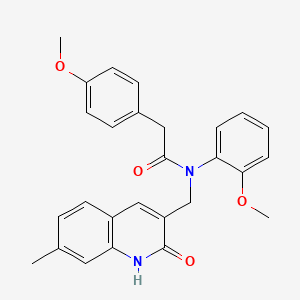

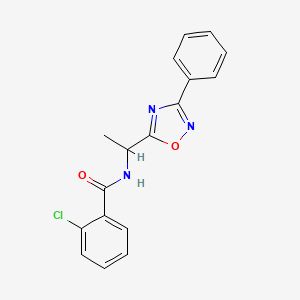
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7696642.png)